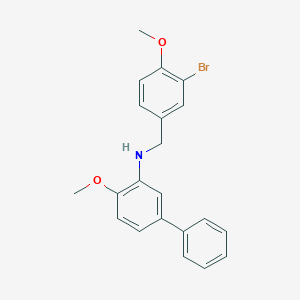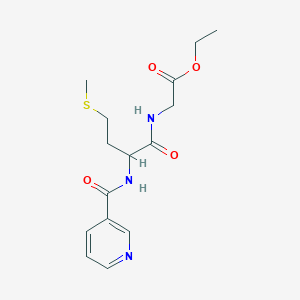![molecular formula C14H19Cl2NO3 B4995367 4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4995367.png)
4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine, commonly known as DCM, is a chemical compound used in scientific research for its unique properties. DCM is a morpholine derivative and is synthesized through a multi-step process.
Mécanisme D'action
DCM is a non-polar solvent that is able to dissolve a wide range of organic compounds. Its unique properties make it an ideal solvent for various chemical reactions. DCM is also able to form stable emulsions with water, which makes it useful in emulsion polymerization. Additionally, DCM has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DCM has been shown to have a wide range of biochemical and physiological effects. It has been shown to be toxic to some aquatic organisms, and may have carcinogenic properties. However, in low concentrations, DCM has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCM in lab experiments is its ability to dissolve a wide range of organic compounds. Its unique properties also make it an ideal solvent for various chemical reactions. However, DCM is also highly volatile and flammable, which can make it difficult to handle in the lab. Additionally, DCM is toxic to some aquatic organisms, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on DCM. One area of research could be to explore its anti-inflammatory properties and potential use in the treatment of certain diseases. Additionally, research could be done to develop safer and more environmentally friendly alternatives to DCM that could be used in lab experiments. Finally, research could be done to explore the potential use of DCM in other applications, such as corrosion inhibition or lubricant additives.
Conclusion:
In conclusion, DCM is a chemical compound with unique properties that make it useful in a wide range of scientific research applications. It is synthesized through a multi-step process and has been shown to have anti-inflammatory properties, as well as toxic properties in some aquatic organisms. While it has many advantages for lab experiments, its volatility and toxicity can also make it difficult to handle. There are many potential future directions for research on DCM, including exploring its anti-inflammatory properties and developing safer alternatives.
Méthodes De Synthèse
DCM is synthesized through a multi-step process that involves the reaction of morpholine with 2,3-dichlorophenol and ethylene oxide. The reaction is catalyzed by a base, typically potassium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through a series of extraction and distillation steps to obtain pure DCM.
Applications De Recherche Scientifique
DCM has been widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a surfactant in emulsion polymerization. DCM has also been used as a corrosion inhibitor, a lubricant additive, and a heat transfer fluid.
Propriétés
IUPAC Name |
4-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(14(12)16)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBXGFIEGXAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)
![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)

![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)
